Methyl 3-phenyloxirane-2-carboximidate
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Overview
Description
Methyl 3-phenyloxirane-2-carboximidate is an organic compound that belongs to the class of carboximidates. Carboximidates, also known as imino ethers, are esters formed between an imidic acid and an alcohol. This compound is notable for its unique structure, which includes an oxirane ring (epoxide) and a carboximidate group. It has various applications in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-phenyloxirane-2-carboximidate can be synthesized through several methods. One common method involves the Pinner reaction, which is the acid-catalyzed reaction of nitriles with alcohols . This reaction typically proceeds under mild conditions and results in the formation of carboximidates as hydrochloride salts.
This reaction involves the reaction of a carbonyl compound with an α-halo ester in the presence of a base, resulting in the formation of an α,β-epoxy ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the Pinner reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-phenyloxirane-2-carboximidate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Hydrolysis: Sodium salts of the compound are treated with hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols are used under basic or acidic conditions.
Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the desired product.
Major Products
Phenylacetone: Formed through hydrolysis.
Substituted Oxiranes: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Methyl 3-phenyloxirane-2-carboximidate has extensive applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industrial Applications: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 3-phenyloxirane-2-carboximidate involves its reactivity as an electrophile. The compound’s oxirane ring is highly strained, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various addition and substitution reactions, forming new chemical bonds and products .
Comparison with Similar Compounds
Methyl 3-phenyloxirane-2-carboximidate can be compared with other similar compounds such as:
Methyl 2-methyl-3-phenyloxirane-2-carboxylate: Another glycidic ester with similar reactivity and applications.
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate: An ethyl ester variant with slightly different physical properties and reactivity.
These compounds share similar structural features but differ in their ester groups, which can influence their reactivity and applications.
Properties
CAS No. |
65017-21-2 |
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Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
methyl 3-phenyloxirane-2-carboximidate |
InChI |
InChI=1S/C10H11NO2/c1-12-10(11)9-8(13-9)7-5-3-2-4-6-7/h2-6,8-9,11H,1H3 |
InChI Key |
YWSFVQPWNONGDX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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